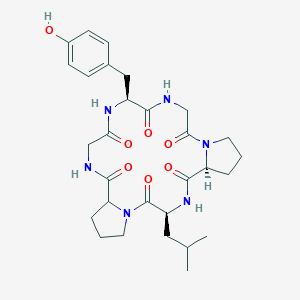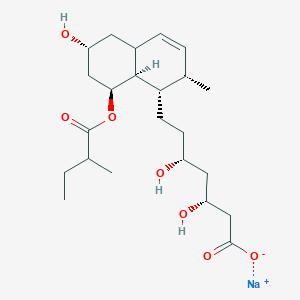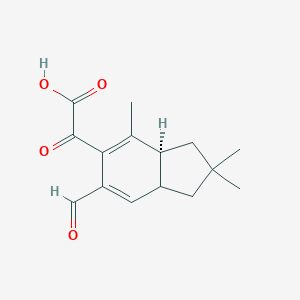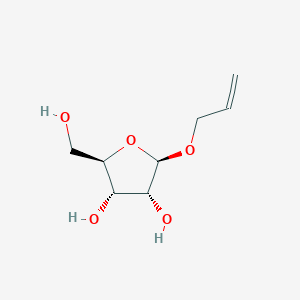![molecular formula C26H25N3O4 B237923 N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide, also known as OTAVA-BB 120464, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a piperonylamide derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have anti-oxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has several advantages and limitations for lab experiments. One of the main advantages is its potential use in cancer research. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide. One of the future directions is to further investigate its mechanism of action and how it can be used to treat various diseases. Additionally, researchers can explore ways to improve the solubility of this compound to make it more accessible for use in experiments. Furthermore, studies can be conducted to investigate the potential side effects of this compound and how it can be used safely in clinical settings.
Conclusion:
In conclusion, N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide is a promising compound that has potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has been achieved using various methods. One of the most common methods involves the reaction of 4-(4-o-toluoylpiperazino)aniline with piperonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Nom du produit |
N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide |
|---|---|
Formule moléculaire |
C26H25N3O4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H25N3O4/c1-18-4-2-3-5-22(18)26(31)29-14-12-28(13-15-29)21-9-7-20(8-10-21)27-25(30)19-6-11-23-24(16-19)33-17-32-23/h2-11,16H,12-15,17H2,1H3,(H,27,30) |
Clé InChI |
NMEGAGRGALCQLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)

![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)